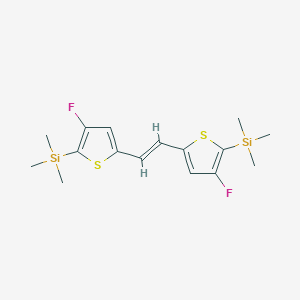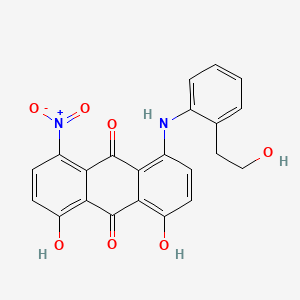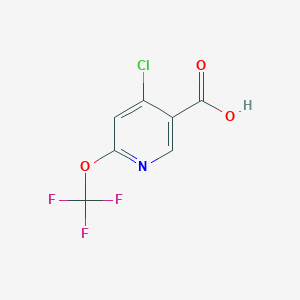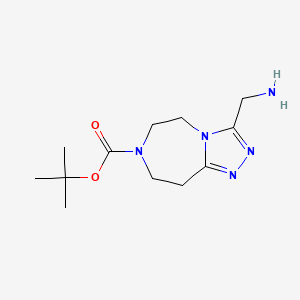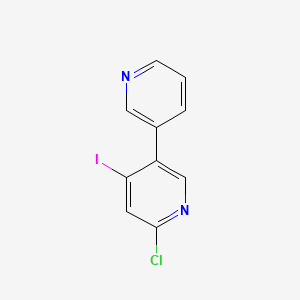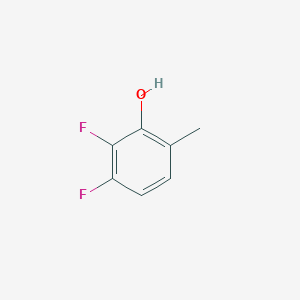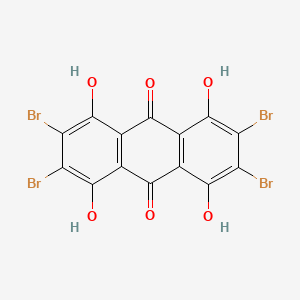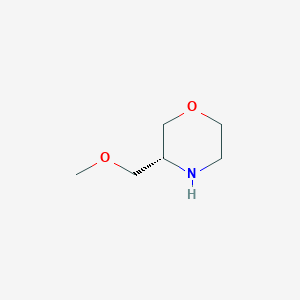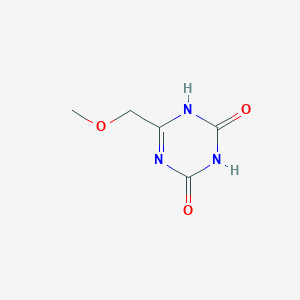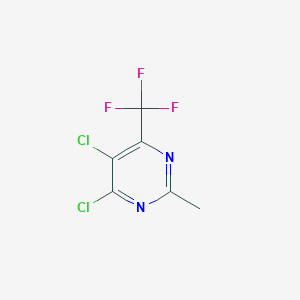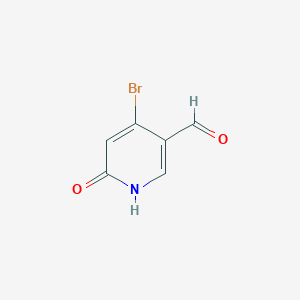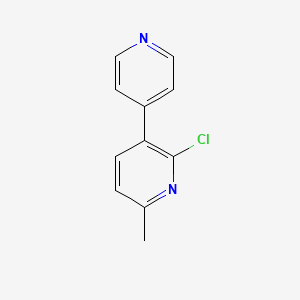
2-Chloro-6-methyl-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-3,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative instead of a boronic acid.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of 2-Chloro-6-methyl-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methyl-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated bipyridines, while substitution reactions may yield various functionalized bipyridines .
Applications De Recherche Scientifique
2-Chloro-6-methyl-3,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-3,4’-bipyridine depends on its specific application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved vary depending on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
2-Chloro-6-methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which have good electrochemical properties.
6,6’-Dimethyl-2,2’-bipyridine: Commonly used as a ligand to form complexes with ions such as palladium, platinum, copper, cobalt, and zinc.
The uniqueness of 2-Chloro-6-methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its reactivity and the properties of the complexes it forms .
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
2-chloro-6-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-3-10(11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3 |
Clé InChI |
OPYROMNJKKPXKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


